molecular formula C13H15NO4 B6014133 5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione

5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B6014133
M. Wt: 249.26 g/mol
InChI Key: GKWLJQUOGWACOO-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione is a synthetic organic compound that features a furan ring, a cyclohexane ring, and a hydroxyethylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

    Attachment of the furan ring to the cyclohexane ring: This step may involve a Friedel-Crafts acylation reaction.

    Introduction of the hydroxyethylamino group: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydroxyethyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

Industry

In industry, the compound could be used in the synthesis of more complex molecules or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-2-methylcyclohexane-1,3-dione
  • 5-(Furan-2-yl)-2-{[(2-aminoethyl)amino]methylidene}cyclohexane-1,3-dione

Uniqueness

The presence of the hydroxyethylamino group in 5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione may confer unique properties, such as increased solubility or specific interactions with biological targets, compared to similar compounds.

Properties

IUPAC Name

5-(furan-2-yl)-3-hydroxy-2-(2-hydroxyethyliminomethyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-4-3-14-8-10-11(16)6-9(7-12(10)17)13-2-1-5-18-13/h1-2,5,8-9,15-16H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWLJQUOGWACOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NCCO)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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